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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866

CAS Number: 501693-25-0

This technical guide provides a comprehensive overview of GW768505A free base, a potent
dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2 kinase.
This document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of this anti-angiogenic agent.

Core Compound Information

GW768505A is a small molecule inhibitor belonging to the 4-amino-5-diarylurea-furo[2,3-
d]pyrimidine class of compounds. Its dual inhibitory action on two critical receptor tyrosine
kinases involved in angiogenesis, VEGFR-2 and Tie-2, positions it as a significant compound of
interest in oncology and other diseases characterized by pathological neovascularization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of GW768505A free base is presented
in Table 1.
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Property Value Reference
CAS Number 501693-25-0 [11[2][3]
Molecular Formula C27H19F4N503 [1]
Molecular Weight 537.47 g/mol [1]
1-(4-(4-amino-6-(4-
methoxyphenyl)furo[2,3-
IUPAC Name d]pyrimidin-5-yl)phenyl)-3-(2- [1]
fluoro-5-
(trifluoromethyl)phenyl)urea
Appearance Solid powder [1]
Solubility Soluble in DMSO [1]
Purity >98% [1]

Mechanism of Action: Dual Inhibition of VEGFR-2

and Tie-2

GW768505A exerts its anti-angiogenic effects by potently inhibiting the kinase activity of both

VEGFR-2 and Tie-2. These two receptors play distinct yet complementary roles in the

formation and maturation of new blood vessels.

 VEGFR-2 (KDR): As the primary receptor for VEGF-A, VEGFR-2 is a key mediator of
endothelial cell proliferation, migration, and survival, all critical steps in the initiation of

angiogenesis.

o Tie-2: This receptor, activated by angiopoietins, is crucial for the later stages of

angiogenesis, including vessel maturation, stabilization, and maintenance of endothelial cell

quiescence.

By simultaneously blocking these two pathways, GW768505A offers a more comprehensive

approach to inhibiting angiogenesis compared to agents that target a single pathway.

Signaling Pathways
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The following diagrams illustrate the signaling pathways inhibited by GW768505A.
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Biological Activity and Quantitative Data

GW768505A has demonstrated potent inhibitory activity against its target kinases in both
enzymatic and cellular assays. A closely related compound, TIE-2/VEGFR-2 kinase-IN-2 (CAS
501693-48-7), which shares the same furo[2,3-d]pyrimidine core but differs in substitution, also
exhibits strong dual inhibitory action. The inhibitory activities are summarized in the tables

below.

Enzymatic Inhibition
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Compound Target pIC50 IC50 (nM) Reference
GW?768505A free
VEGFR-2 (KDR) 7.81 ~15.5 [4]

base
TIE-2/VEGFR-2

_ VEGFR-2 8.61 2.45 [5]
kinase-IN-2
Tie-2 8.56 2.75 [5]
VEGFR-1 - 8.51 [1]
VEGFR-3 - 7.59 [1]

Cellular Activity

Compound Assay IC50 (nM) Reference
TIE-2/VEGFR-2 VEGF-induced 6 o
kinase-IN-2 HUVEC proliferation '
GM-CSF-induced Tie-
2 autophosphorylation  18.3 [1]

in NIH3T3 cells

Kinase Selectivity Profile

TIE-2/VEGFR-2 kinase-IN-2 has been shown to be highly selective for VEGFR and Tie-2

kinases over a panel of other kinases.

Kinase IC50 (nM) Reference
Akt3 >10,000 [1]
Cdk2 >10,000 [1]
EGFR 10,000 [1]
GSK3 2,187 [1]

Experimental Protocols
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The following sections outline the general methodologies for key experiments used to
characterize the activity of GW768505A and related compounds, based on standard practices
in the field.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound
against purified VEGFR-2 and Tie-2 kinases.

Methodology:
e Recombinant human VEGFR-2 and Tie-2 kinase domains are used.
e The assay is typically performed in a 96- or 384-well plate format.

e The compound is serially diluted in DMSO and then added to the assay buffer containing the
kinase and a suitable substrate (e.g., a synthetic peptide) and ATP.

e The reaction is initiated by the addition of ATP and allowed to proceed at a set temperature
(e.g., 30°C) for a specific duration.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can
be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence
polarization, or luminescence-based assays (e.g., ADP-Glo™).

» The percentage of inhibition is calculated for each compound concentration relative to a no-
inhibitor control.

e |IC50 values are determined by fitting the dose-response data to a four-parameter logistic
equation.
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In Vitro Kinase Inhibition Assay Workflow
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HUVEC Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the compound on the proliferation of human umbilical vein
endothelial cells (HUVECS).

Methodology:

HUVECSs are seeded in 96-well plates at a density of approximately 5,000 cells per well and
allowed to attach overnight.

The culture medium is replaced with a low-serum medium to induce a quiescent state.

Cells are then treated with serial dilutions of the compound in the presence of a pro-
angiogenic stimulus, typically VEGF-A (e.g., 10 ng/mL).

After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured.

Common methods for quantifying proliferation include MTT assay, BrdU incorporation assay,
or direct cell counting.

The percentage of proliferation inhibition is calculated relative to the VEGF-A stimulated
control without the compound.

IC50 values are determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of the compound in a living

organism.

Methodology:

A human tumor cell line, such as HT-29 (colon cancer), is subcutaneously injected into
immunocompromised mice (e.g., nude mice).

Once the tumors reach a palpable size, the mice are randomized into vehicle control and
treatment groups.
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The compound is administered orally once daily at various doses (e.g., 3, 10, or 30 mg/kg).

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised, weighed, and processed for further analysis.

To assess anti-angiogenic activity, tumor sections can be stained for endothelial cell markers
(e.g., CD31) to determine microvessel density.

Synthesis

The synthesis of GW768505A and its analogs is described in the scientific literature, notably in
publications by Miyazaki et al.[6][7]. The core structure is a 4-amino-furo[2,3-d]pyrimidine,
which is typically functionalized through a series of organic reactions.

A generalized synthetic approach involves the construction of the furo[2,3-d]pyrimidine core,
followed by the introduction of the diarylurea moiety. The synthesis of the diarylurea is typically
achieved by reacting an aniline derivative with an isocyanate or by a similar coupling reaction.

Conclusion

GW?768505A free base is a potent dual inhibitor of VEGFR-2 and Tie-2 with significant anti-
angiogenic properties demonstrated in both in vitro and in vivo models. Its mechanism of
action, targeting two key pathways in angiogenesis, suggests its potential as a therapeutic
agent for the treatment of cancer and other diseases where neovascularization is a contributing
factor. Further preclinical and clinical investigations are warranted to fully elucidate its
therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://file.glpbio.com/quotepdf/product.php?token=3FxKDMKXM17mDoW6btcNrMX4eTFzxGojMoGoMdHCjqb6qtFn9CCL1QWjDAIDnsPdHlIyDTyTLHvq4_XmYdoU2qR7mxOn4EzT7Rd2rm4P1A2qyjuBLsnHX-aSJZpD-yu2YRbHPQMQYdP9z
https://file.medchemexpress.com/batch_PDF/HY-125741/GW768505A-free-base-COA-259615-MedChemExpress.pdf
https://www.medchemexpress.com/gw768505a-free-base.html
https://www.medchemexpress.com/tie-2-vegfr-2-kinase-in-2.html
https://pubmed.ncbi.nlm.nih.gov/17276055/
https://pubmed.ncbi.nlm.nih.gov/17276055/
https://pubmed.ncbi.nlm.nih.gov/15837294/
https://pubmed.ncbi.nlm.nih.gov/15837294/
https://www.benchchem.com/product/b1663866#gw768505a-free-base-cas-number-501693-25-0
https://www.benchchem.com/product/b1663866#gw768505a-free-base-cas-number-501693-25-0
https://www.benchchem.com/product/b1663866#gw768505a-free-base-cas-number-501693-25-0
https://www.benchchem.com/product/b1663866#gw768505a-free-base-cas-number-501693-25-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

